molecular formula C14H18BrNO4 B3227001 3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 1259990-33-4

3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No. B3227001
CAS RN: 1259990-33-4
M. Wt: 344.2 g/mol
InChI Key: XDJSTMCSOXSTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known as 3-BPA-TBA, is a brominated aromatic acid compound with a tert-butoxycarbonylamino group. It is a white solid with a melting point of 80-82°C and a molecular weight of 310.3 g/mol. 3-BPA-TBA is an important compound in the field of synthetic organic chemistry due to its wide range of applications. It is commonly used as a starting material for the synthesis of various compounds and as a reagent in organic transformations.

Scientific Research Applications

Flavor Compounds in Food Products

Branched aldehydes, similar in structural complexity to the target compound, are critical in the flavor profiles of many food products. Their formation and degradation from amino acids have been extensively reviewed, highlighting the metabolic pathways and microbial contributions to their presence in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

Drug Synthesis and Biomaterials

Levulinic acid derivatives, which share functional group similarities with 3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, have been identified as key building blocks for drug synthesis. Their versatility arises from the presence of carbonyl and carboxyl groups, facilitating diverse chemical reactions that are critical in synthesizing a variety of pharmaceutical compounds. This includes applications in cancer treatment and the development of medical materials, offering a cleaner and cost-effective approach to drug synthesis (Zhang et al., 2021).

Functionalization and Applications in Material Science

Amino acid functionalization of carbon-based quantum dots, reflecting the structural manipulation potential of compounds like 3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, enhances their electronic and optical properties. This functionalization has opened up applications in optoelectronic devices, sensors, and energy storage systems. The specific choice of amino acids for functionalization is dictated by the desired application, underlining the versatility and wide-ranging impact of such compounds in various scientific domains (Ravi et al., 2021).

properties

IUPAC Name

3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSTMCSOXSTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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